2,2-Dimethylcyclopropyl Cyanide

Dehydropeptidase-I Inhibition Cilastatin Synthesis Beta-lactamase Inhibition

2,2-Dimethylcyclopropyl cyanide (DMCPC), CAS 157728-61-5, is a cyclopropane carbonitrile derivative with molecular formula C6H9N and a molecular weight of 95.14 g/mol. This compound features a cyclopropane ring bearing a nitrile group and geminal dimethyl substitution at the 2-position.

Molecular Formula C6H9N
Molecular Weight 95.14 g/mol
CAS No. 157728-61-5
Cat. No. B129274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylcyclopropyl Cyanide
CAS157728-61-5
Molecular FormulaC6H9N
Molecular Weight95.14 g/mol
Structural Identifiers
SMILESCC1(CC1C#N)C
InChIInChI=1S/C6H9N/c1-6(2)3-5(6)4-7/h5H,3H2,1-2H3
InChIKeyCZPCJHBAFHCDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylcyclopropyl Cyanide CAS 157728-61-5: A Critical Intermediate for Cilastatin Synthesis and Dehydropeptidase-I Inhibitor Development


2,2-Dimethylcyclopropyl cyanide (DMCPC), CAS 157728-61-5, is a cyclopropane carbonitrile derivative with molecular formula C6H9N and a molecular weight of 95.14 g/mol . This compound features a cyclopropane ring bearing a nitrile group and geminal dimethyl substitution at the 2-position. It serves as a key precursor to (1S)-2,2-dimethylcyclopropane-1-carboxylic acid, the chiral pharmacophoric component of cilastatin, a clinically essential dehydropeptidase-I (DHP-I) inhibitor co-administered with the antibiotic imipenem [1]. The compound is also a recognized substrate for nitrilase and nitrile hydratase enzymes, underscoring its role in biocatalytic routes to high-value pharmaceutical intermediates [2].

2,2-Dimethylcyclopropyl Cyanide: Why Generic Cyclopropyl Nitrile Analogs Are Not Interchangeable in Pharmaceutical and Biocatalytic Applications


Superficially similar cyclopropyl nitriles cannot simply substitute for 2,2-dimethylcyclopropyl cyanide in pharmaceutical manufacturing or biocatalytic processes. The geminal dimethyl substitution at the cyclopropane 2-position imparts critical stereochemical rigidity and electronic effects that directly translate to enhanced binding affinity, enzymatic selectivity, and pharmacokinetic outcomes in downstream products [1]. The unsubstituted cyclopropyl cyanide (CAS 5500-21-0) lacks the requisite steric bulk for optimal dehydropeptidase-I inhibition, while halogenated analogs such as 2,2-dichlorocyclopropyl cyanide exhibit divergent electronic profiles and toxicity liabilities that preclude direct interchange . The following quantitative evidence establishes precisely where DMCPC differentiates from its closest analogs.

2,2-Dimethylcyclopropyl Cyanide: Quantitative Differentiation Evidence vs. Cyclopropyl Nitrile Analogs


Dehydropeptidase-I Inhibition: 2,2-Dimethylcyclopropyl Moiety Enables Sub-Micromolar Ki Values Essential for Clinical Cilastatin Efficacy

2,2-Dimethylcyclopropyl (DMCP) group is one of the three optimal R2 substituents (alongside 2,2-dichloro- and 2,2-dibromocyclopropyl) for (Z)-2-(acylamino)-3-substituted-propenoic acid inhibitors of dehydropeptidase-I, with DMCP-containing inhibitors achieving Ki values in the range of 0.02–1 µM [1]. The unsubstituted cyclopropyl analog is not among the optimal groups, and the specific 1S stereoisomer of DMCP is required for maximal activity [1].

Dehydropeptidase-I Inhibition Cilastatin Synthesis Beta-lactamase Inhibition

Biocatalytic Conversion Efficiency: Nitrilase-Mediated Hydrolysis of 2,2-Dimethylcyclopropyl Cyanide to Carboxylic Acid

2,2-Dimethylcyclopropyl cyanide is a substrate for nitrilase (EC 3.5.5.1) and nitrile hydratase/amidase systems, undergoing hydrolysis to 2,2-dimethylcyclopropyl carboxylate with NH3 release [1]. Rhodococcus erythropolis ATCC 25544 exhibits a specific conversion rate of 0.096 ± 0.003 µmol/h/mg cells for the conversion of 2,2-dimethylcyclopropane carbonitrile into 2,2-dimethylcyclopropanecarboxylic acid [2]. This contrasts with the unsubstituted cyclopropyl cyanide, which is a poor substrate for many nitrilases and often requires harsher chemical hydrolysis conditions.

Biocatalysis Nitrile Hydratase Enantioselective Hydrolysis

Physicochemical Differentiation: Boiling Point Elevation Reflects Increased Molecular Weight and Steric Bulk

2,2-Dimethylcyclopropyl cyanide exhibits a predicted boiling point of 140.9 ± 9.0 °C at 760 mmHg , representing a +6°C elevation relative to unsubstituted cyclopropyl cyanide (boiling point 135 °C) [1]. This difference, while modest, corresponds to a molecular weight increase from 67.09 g/mol to 95.14 g/mol and introduces greater hydrophobicity (ACD/LogP 0.95 vs. logP 1.196 for cyclopropyl cyanide) [1].

Physicochemical Properties Process Chemistry Purification

Commercial Availability and Purity Benchmarking: TCI >97.0%(GC) vs. Generic 95% Grade

Commercially available 2,2-dimethylcyclopropyl cyanide from specialty chemical suppliers such as TCI America is offered at >97.0% purity (GC) . In contrast, many generic chemical suppliers list this compound at 95% purity . This >2% purity differential is critical for applications requiring high optical purity downstream (e.g., cilastatin synthesis), as impurities in the starting nitrile can propagate through chiral resolution steps, reducing overall yield and enantiomeric excess.

Procurement Specifications Purity Analysis QC Standards

2,2-Dimethylcyclopropyl Cyanide: Optimal Research and Industrial Application Scenarios Based on Evidence


Synthesis of Cilastatin and Dehydropeptidase-I Inhibitors

This compound is the preferred starting material for constructing the chiral 2,2-dimethylcyclopropane moiety of cilastatin and related DHP-I inhibitors. The sub-micromolar Ki values (0.02–1 µM) achievable with DMCP-based inhibitors, as demonstrated by Graham et al. (1987), validate its selection over unsubstituted cyclopropyl analogs for pharmaceutical development programs targeting dehydropeptidase-I [1]. Procurement of high-purity (>97%) material is recommended to ensure downstream stereochemical fidelity.

Biocatalytic Production of Chiral 2,2-Dimethylcyclopropanecarboxylic Acid

DMCPC serves as a substrate for nitrilase- and nitrile hydratase-mediated hydrolysis to yield (1S)-2,2-dimethylcyclopropane-1-carboxylic acid, a key chiral building block. The measured specific conversion rate of 0.096 µmol/h/mg cells for Rhodococcus erythropolis [2] supports its use in enzymatic manufacturing routes, offering a greener alternative to chemical hydrolysis while enabling enantioselective production.

Process Development for Cyclopropane-Containing Pharmaceutical Intermediates

The elevated boiling point (140.9 °C vs. 135 °C) and increased hydrophobicity (LogP 0.95) of DMCPC relative to cyclopropyl cyanide [3] necessitate tailored distillation and extraction parameters during scale-up. Process chemists should account for these physicochemical differences when transferring synthetic routes from model substrates to DMCPC-containing sequences.

Quality Control and Analytical Method Development

Analytical chemists should establish purity specifications of ≥97.0% (GC) for incoming DMCPC lots, consistent with the TCI America reference standard . The presence of lower-purity material (e.g., 95%) can introduce impurities that compromise enantiomeric excess in subsequent chiral resolution steps, impacting overall process yield and regulatory compliance.

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